molecular formula C12H11F2NOS B2815445 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone CAS No. 2034455-31-5

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3,4-difluorophenyl)methanone

Cat. No.: B2815445
CAS No.: 2034455-31-5
M. Wt: 255.28
InChI Key: WCKYVEJZGQCTSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex, featuring a bicyclic ring system with a sulfur atom (thia) and a nitrogen atom (aza), along with a difluorophenyl group and a methanone functional group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the presence of the heteroatoms (nitrogen and sulfur), the difluorophenyl group, and the methanone functional group. These groups could potentially participate in a variety of chemical reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the heteroatoms, the difluorophenyl group, and the methanone functional group could impact properties such as polarity, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Drug Design Applications

Stereoselective Synthesis Techniques

Researchers have developed methods for the stereoselective synthesis of bicyclic tetrahydrofuran-fused β-lactams, leading to compounds that are promising in the field of drug design. The synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones from cis-3-benzyloxy-4-(2-mesyloxyethyl)azetidin-2-ones demonstrates a convenient alternative for preparing compounds considered more promising for drug design due to their unconventional C-fused bicyclic β-lactam structure (Mollet, D’hooghe, & Kimpe, 2012).

Advanced Building Blocks for Drug Discovery

The intramolecular photochemical [2+2]-cyclization of acetophenone enamides has been used to generate 2-azabicyclo[3.2.0]heptanes, which serve as advanced building blocks for drug discovery. This method facilitates the synthesis of a conformationally restricted analogue of proline, highlighting its potential in the discovery and development of new drugs (Druzhenko et al., 2018).

Antibacterial Spectrum Extensions

CP-45,899, a β-lactamase inhibitor structurally related to the compound , has been shown to extend the antibacterial spectrum of β-lactams against resistant bacteria. This underscores the potential of structurally related compounds in combating antibiotic resistance (English et al., 1978).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action.

Properties

IUPAC Name

(3,4-difluorophenyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2NOS/c13-10-2-1-7(3-11(10)14)12(16)15-5-9-4-8(15)6-17-9/h1-3,8-9H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKYVEJZGQCTSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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